molecular formula C28H46O B1670614 Dihydrotachysterol CAS No. 67-96-9

Dihydrotachysterol

Cat. No.: B1670614
CAS No.: 67-96-9
M. Wt: 398.7 g/mol
InChI Key: ILYCWAKSDCYMBB-ZJGOHBTISA-N
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Biochemical Analysis

Biochemical Properties

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor .

Cellular Effects

This compound is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . This compound also increases renal phosphate excretion . Any side-effects caused by this compound are likely to be due to too much calcium in your blood .

Molecular Mechanism

The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The metabolism of both this compound 2 (DHT 2) and this compound 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .

Dosage Effects in Animal Models

At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .

Metabolic Pathways

This compound is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .

Transport and Distribution

Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .

Subcellular Localization

It is known that once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .

Properties

CAS No.

67-96-9

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+

InChI Key

ILYCWAKSDCYMBB-ZJGOHBTISA-N

SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Isomeric SMILES

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O

Canonical SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Appearance

Solid powder

Color/Form

Needles from 90% methanol
COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

melting_point

131 °C

Key on ui other cas no.

67-96-9

physical_description

Solid

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Easily sol in organic solents
SOL IN ALC;  FREELY SOL IN ETHER & CHLOROFORM;  SPARINGLY SOL IN VEGETABLE OILS

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT 10
AT-10
AT10
Calcamine
Dihydrotachysterin
Dihydrotachysterol
Tachystin

vapor_pressure

5.2X10-10 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotachysterol
Reactant of Route 2
Dihydrotachysterol
Reactant of Route 3
Dihydrotachysterol
Reactant of Route 4
Dihydrotachysterol
Reactant of Route 5
Dihydrotachysterol
Reactant of Route 6
Dihydrotachysterol

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